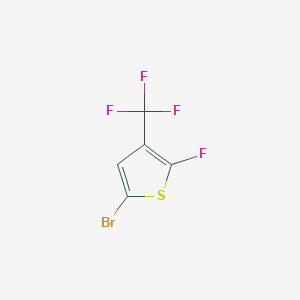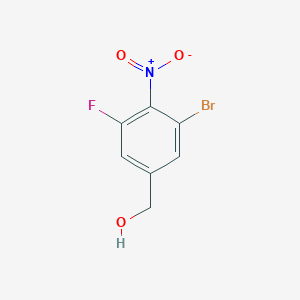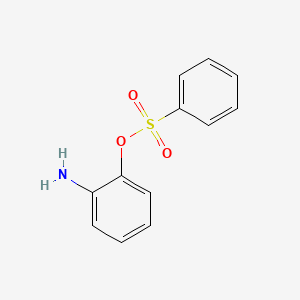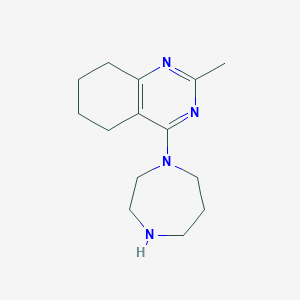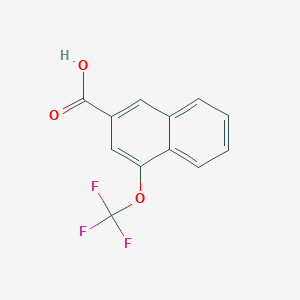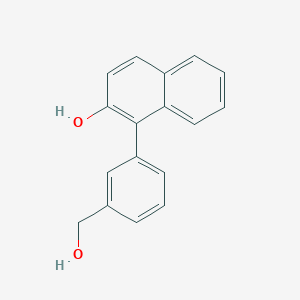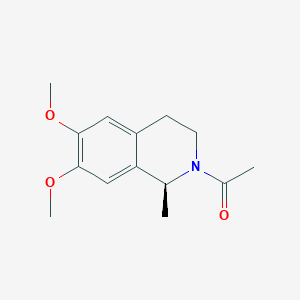
(S)-1-(6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanon ist eine chirale Verbindung, die zur Klasse der Isochinoline gehört. Isochinoline sind heterozyklische aromatische organische Verbindungen, die strukturell mit Chinolin verwandt sind. Diese Verbindung ist durch das Vorhandensein von Methoxygruppen und einem Dihydroisochinolinkern gekennzeichnet, die zu ihren einzigartigen chemischen Eigenschaften beitragen.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (S)-1-(6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanon beinhaltet typischerweise die folgenden Schritte:
Bildung des Isochinolinkerns: Der Isochinolinkern kann durch die Pictet-Spengler-Reaktion synthetisiert werden, die die Kondensation eines β-Phenylethylamins mit einem Aldehyd oder Keton in Gegenwart eines sauren Katalysators beinhaltet.
Einführung von Methoxygruppen: Methoxygruppen können durch Methylierungsreaktionen unter Verwendung von Reagenzien wie Dimethylsulfat oder Methyliodid eingeführt werden.
Chirale Trennung: Das chirale Zentrum kann durch asymmetrische Synthese oder chirale Trennungsverfahren wie die Verwendung chiraler Katalysatoren oder chiraler Hilfsstoffe eingeführt werden.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dazu gehört häufig die Verwendung von kontinuierlichen Strömungsreaktoren und automatisierten Systemen, um die Reaktionsparameter präzise zu steuern.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone typically involves the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, which involves the condensation of a β-phenylethylamine with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Chiral Resolution: The chiral center can be introduced through asymmetric synthesis or chiral resolution techniques, such as using chiral catalysts or chiral auxiliaries.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Arten von Reaktionen
(S)-1-(6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanon kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Ketone oder Carbonsäuren zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in Alkohole oder Amine umwandeln.
Substitution: Die Methoxygruppen können durch andere funktionelle Gruppen durch nukleophile Substitutionsreaktionen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden typischerweise verwendet.
Substitution: Nukleophile wie Natriummethoxid (NaOMe) oder Kalium-tert-butoxid (KOtBu) können eingesetzt werden.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von Ketonen oder Carbonsäuren.
Reduktion: Bildung von Alkoholen oder Aminen.
Substitution: Bildung von Derivaten mit verschiedenen funktionellen Gruppen.
Wissenschaftliche Forschungsanwendungen
(S)-1-(6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanon hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf seine potenziellen biologischen Aktivitäten wie Enzyminhibition oder Rezeptorbindung untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen wie entzündungshemmende oder krebshemmende Eigenschaften untersucht.
Industrie: Wird bei der Entwicklung von Pharmazeutika, Agrochemikalien und anderen Feinchemikalien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von (S)-1-(6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanon beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Verbindung kann an diese Zielstrukturen binden und ihre Aktivität modulieren, was zu verschiedenen biologischen Effekten führt. Die genauen Pfade und Zielstrukturen können je nach spezifischer Anwendung und Kontext der Verwendung variieren.
Wissenschaftliche Forschungsanwendungen
(S)-1-(6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of (S)-1-(6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1-Methyl-3,4-dihydroisochinolin: Fehlen die Methoxygruppen, was zu unterschiedlichen chemischen Eigenschaften führt.
6,7-Dimethoxy-1-methylisochinolin: Ähnliche Struktur, aber ohne den Dihydroisochinolinkern.
®-1-(6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanon: Das Enantiomer der Verbindung, das möglicherweise unterschiedliche biologische Aktivitäten aufweist.
Einzigartigkeit
(S)-1-(6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanon ist aufgrund seiner spezifischen Kombination aus funktionellen Gruppen und chiralem Zentrum einzigartig, die zu seinen besonderen chemischen und biologischen Eigenschaften beitragen. Diese Einzigartigkeit macht es zu einer wertvollen Verbindung für verschiedene Forschungs- und Industrieanwendungen.
Eigenschaften
CAS-Nummer |
65695-26-3 |
|---|---|
Molekularformel |
C14H19NO3 |
Molekulargewicht |
249.30 g/mol |
IUPAC-Name |
1-[(1S)-6,7-dimethoxy-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl]ethanone |
InChI |
InChI=1S/C14H19NO3/c1-9-12-8-14(18-4)13(17-3)7-11(12)5-6-15(9)10(2)16/h7-9H,5-6H2,1-4H3/t9-/m0/s1 |
InChI-Schlüssel |
GGONZGHKXHEOPW-VIFPVBQESA-N |
Isomerische SMILES |
C[C@H]1C2=CC(=C(C=C2CCN1C(=O)C)OC)OC |
Kanonische SMILES |
CC1C2=CC(=C(C=C2CCN1C(=O)C)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


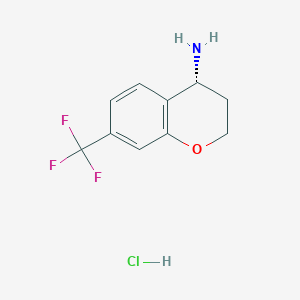
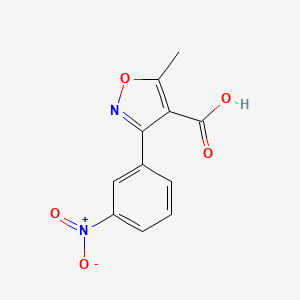
![1,1'-Spirobi[1H-indene]-6,6'-diol, 2,2',3,3'-tetrahydro-](/img/structure/B11862934.png)
